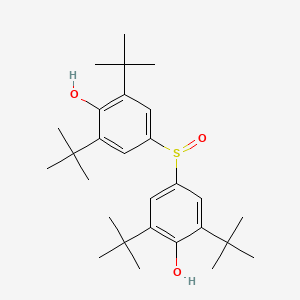
4,4'-Sulfinylbis(2,6-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfinylbis(2,6-di-tert-butylphenol) is a sterically hindered bisphenol antioxidant. This compound is known for its high performance in stabilizing polymers, particularly in preventing the oxidative degradation of carbon-chain polymers such as polypropylene and isoprene rubber . Its unique structure, featuring two tert-butyl groups on each phenol ring, provides significant steric hindrance, enhancing its antioxidant properties.
Preparation Methods
The synthesis of 4,4’-Sulfinylbis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol. One common method is the base oxidative dehydrogenation of hydroquinone with 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone . Industrial production methods often utilize Friedel-Crafts alkylation reactions, where phenol is alkylated with isobutene in the presence of a catalyst such as aluminum phenoxide .
Chemical Reactions Analysis
4,4’-Sulfinylbis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,3’,5,5’-tetra-tert-butyl-4,4’-diphenoquinone.
Reduction: The oxidized form can be reduced back to the original bisphenol compound.
Substitution: It can undergo electrophilic substitution reactions due to the presence of phenolic hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically quinones and hydroquinones .
Scientific Research Applications
4,4’-Sulfinylbis(2,6-di-tert-butylphenol) has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism by which 4,4’-Sulfinylbis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The compound acts as a free radical scavenger, neutralizing free radicals and preventing them from initiating the oxidative degradation of polymers . This process involves the donation of hydrogen atoms from the phenolic hydroxyl groups to free radicals, forming stable phenoxyl radicals that do not propagate the chain reaction of oxidation .
Comparison with Similar Compounds
4,4’-Sulfinylbis(2,6-di-tert-butylphenol) can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: This compound is also used as an antioxidant but lacks the additional phenol ring, making it less sterically hindered and potentially less effective.
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): Another bisphenol antioxidant, but with a different bridging group, which may affect its reactivity and stability.
Phenol, 2,4,6-tri-tert-butyl-: This compound has three tert-butyl groups, providing significant steric hindrance but differing in its overall structure and reactivity.
The uniqueness of 4,4’-Sulfinylbis(2,6-di-tert-butylphenol) lies in its specific structure, which provides optimal steric hindrance and enhances its antioxidant properties, making it highly effective in stabilizing polymers .
Properties
CAS No. |
57863-96-4 |
|---|---|
Molecular Formula |
C28H42O3S |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C28H42O3S/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)32(31)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 |
InChI Key |
PCLZMNXLHYFZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















